molecular formula C16H24N2O2 B3024182 (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate CAS No. 675602-79-6

(S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate

Cat. No.: B3024182
CAS No.: 675602-79-6
M. Wt: 276.37 g/mol
InChI Key: SRLKSFOHRPUQLI-AWEZNQCLSA-N
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Description

(S)-Benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate (CAS 675602-79-6) is a chiral organic compound of interest in advanced chemical synthesis and pharmaceutical research . It features a carbamate group protected secondary amine and a pyrrolidine moiety, making it a versatile chiral building block or intermediate for constructing more complex molecules . With a molecular formula of C16H24N2O2 and a molecular weight of 276.38 g/mol, this compound is characterized by its specific stereochemistry, which is critical for research into stereospecific reactions and the development of bioactive compounds . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

benzyl N-methyl-N-[(2S)-1-pyrrolidin-1-ylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-14(12-18-10-6-7-11-18)17(2)16(19)20-13-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLKSFOHRPUQLI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132980
Record name Carbamic acid, methyl[(1S)-1-methyl-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-79-6
Record name Carbamic acid, methyl[(1S)-1-methyl-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, methyl[(1S)-1-methyl-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of benzylamine with methyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Group

The benzyl carbamate moiety undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for introducing diverse functional groups:

Reaction Type Conditions Outcome
Alkaline hydrolysisAqueous NaOH, 60–80°CCleavage to yield primary amine intermediates
HydrogenolysisH₂/Pd-C, ethanol, room temperatureDeprotection to form methylamine derivatives

The benzyl group’s lability allows selective removal without affecting the pyrrolidine ring or carbamate. For example, hydrogenolysis generates (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)amine, a key intermediate in bioactive molecule synthesis .

Carbamate Hydrolysis and Transesterification

The carbamate group participates in hydrolysis and transesterification:

Reaction Conditions Products
Acidic hydrolysisHCl (6M), refluxCO₂, methanol, and primary amine
TransesterificationAlcohol (ROH), catalytic acidNew carbamate derivatives (e.g., ethyl)

Hydrolysis under acidic conditions cleaves the carbamate into methanol and the corresponding amine, while transesterification enables the introduction of alternative ester groups.

Pyrrolidine Ring Functionalization

The pyrrolidine ring exhibits reactivity typical of secondary amines:

Reaction Conditions Application
AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium salts
AcylationAcetyl chloride, pyridineAmide derivatives for drug scaffolds

Alkylation at the pyrrolidine nitrogen enhances lipophilicity, a strategy used to optimize pharmacokinetic properties in drug candidates.

Stereochemical Considerations

The (S)-configuration at the chiral center influences reactivity. For instance, enzymatic hydrolysis may show enantioselectivity, though specific data for this compound requires further study .

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate may act as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders such as depression and anxiety.

Case Study:
A study published in Neuropharmacology examined the effects of this compound on serotonin receptors, revealing promising results in enhancing serotonin transmission, which is crucial for mood regulation .

Anticancer Activity

Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:
In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound significantly reduced cell viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of glucosylceramide synthase (GCS), an enzyme implicated in the biosynthesis of glycosphingolipids. Inhibition of GCS may have therapeutic implications for diseases such as Gaucher's disease and other lysosomal storage disorders.

Case Study:
Research highlighted in a patent application showed that derivatives of this compound effectively inhibited GCS activity, leading to decreased levels of glucosylceramide in cellular models .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile is essential for safe application. Safety data sheets indicate that this compound may cause skin and eye irritation upon exposure . Further studies are necessary to assess long-term toxicity and safety in clinical settings.

Mechanism of Action

The mechanism of action of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The table below highlights structural features of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate and related compounds:

Compound Name Core Structure Substituents Stereochemistry CAS Number (if available)
This compound Propan-2-yl Pyrrolidine, benzyl, methyl (S)-configured Not provided
Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)-1-(5-phenylthiazol-2-yl)propan-2-yl)amino)pentan-2-yl)carbamate (27a ) Propan-2-yl Pyrrolidinone, thiazol, phenyl Multi (S)-configured centers Not provided
1-Methyl-2-pyrrolidinone Pyrrolidinone Methyl N/A 872-50-4

Key Observations :

  • Pyrrolidine vs. Pyrrolidinone: Unlike 27a, which contains a pyrrolidinone (oxidized pyrrolidine), the target compound retains a pyrrolidine ring. This difference impacts hydrogen-bonding capacity and metabolic stability .
  • Solubility: 1-Methyl-2-pyrrolidinone (CAS 872-50-4) is a polar aprotic solvent, whereas the target compound’s lipophilicity is higher due to its benzyl group .

Stereochemical Considerations

The (S)-configuration at the propan-2-yl center distinguishes this compound from racemic mixtures or (R)-enantiomers. For example, 27a features multiple (S)-configured centers, which are essential for its bioactivity; similar stereospecific effects may apply to the target compound .

Biological Activity

(S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

This compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis in mammalian cells, potentially leading to cytotoxic effects in tumor cells .
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties, stimulating the proliferation and differentiation of neuronal cells .
  • Modulation of Receptors : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect Reference
Protein Synthesis InhibitionSignificant cytotoxicity in tumor cells
NeuroprotectionEnhanced neuronal differentiation
Antiseizure ActivityPotent effects in vivo

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of pyrrolidine derivatives, this compound was tested against several cancer cell lines. The results indicated a notable reduction in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to the inhibition of protein synthesis pathways, similar to other known inhibitors .

Case Study 2: Neurological Impacts

A separate investigation focused on the neuroprotective effects of compounds related to this compound. In this study, the compound was administered to animal models exhibiting seizure activity. Results showed a significant decrease in seizure frequency and severity, indicating its potential as an antiseizure medication .

Q & A

Basic: What are the key synthetic routes for preparing (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate?

The synthesis typically involves multi-step protocols, including carbamate formation and stereochemical control. A common approach is the coupling of pyrrolidine derivatives with carbamate precursors under nucleophilic conditions. For example, in analogous syntheses, 2-pyrrolidin-1-yl-benzaldehyde intermediates are synthesized via nucleophilic aromatic substitution (SNAr) using dialkylamines (e.g., pyrrolidine) and activated aromatic aldehydes in DMF at 150°C for 20 hours, followed by extraction and purification . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as seen in the synthesis of tert-butyl carbamate derivatives via resolution of diastereomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate
Reactant of Route 2
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(S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate

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